molecular formula C11H17Cl2N3O2 B12310834 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride

Cat. No.: B12310834
M. Wt: 294.17 g/mol
InChI Key: ZORDQIXEJRWXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is primarily used for research purposes and has applications in various scientific fields. The compound is known for its unique structure, which includes a diazepane ring fused to a pyridine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions and using large-scale reactors to produce the compound in bulk. The industrial process also involves purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride
  • 4-Pyridineboronic acid pinacol ester
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific structure, which combines a diazepane ring with a pyridine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H17Cl2N3O2

Molecular Weight

294.17 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-2-4-13-10(8-9)14-6-1-3-12-5-7-14;;/h2,4,8,12H,1,3,5-7H2,(H,15,16);2*1H

InChI Key

ZORDQIXEJRWXTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl.Cl

Origin of Product

United States

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